molecular formula C7H8N2O3 B15055152 5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid

5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B15055152
M. Wt: 168.15 g/mol
InChI Key: BEPHAYVGFLVTPC-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that contains a five-membered ring composed of three carbon atoms, one oxygen atom, and two nitrogen atoms. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of hydrazides with carboxylic acids. One common method is the reaction between hydrazides and carboxylic acids in the presence of dehydrating agents . Another approach involves the oxidative cyclization of N-acylhydrazones under oxidative conditions, such as the presence of oxygen, iodine, or bromine .

Industrial Production Methods

Industrial production methods for 1,3,4-oxadiazoles often involve large-scale cyclization reactions using efficient and cost-effective reagents. The use of iodobenzene and Oxone as oxidants has been reported to be a simple and versatile method for the synthesis of oxadiazoles .

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while substitution reactions result in substituted oxadiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes and proteins involved in bacterial and fungal cell wall synthesis, leading to cell death . Additionally, it can interfere with viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid is unique due to its specific cyclobutyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and biological activity compared to other oxadiazole derivatives .

Biological Activity

5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the cyclization of cyclobutyl hydrazine with ethyl oxalyl chloride followed by dehydration. The resulting compound can undergo various chemical transformations, including oxidation and substitution reactions, which can modify its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Preliminary studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, it has been noted to demonstrate activity against Mycobacterium tuberculosis, which is crucial given the global burden of tuberculosis .

Anticancer Potential

The compound has also shown promise in anticancer research . In vitro studies suggest that it can induce apoptosis in various cancer cell lines. For example, it has been reported to significantly reduce cell viability in MCF-7 breast cancer cells and HCT-116 colon carcinoma cells. The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival .

The biological effects of this compound are believed to stem from its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The oxadiazole ring structure allows for interactions with enzymes involved in DNA replication and repair processes. This may lead to disruptions in cellular functions critical for cancer cell survival.
  • Modulation of Signaling Pathways : Preliminary data suggest that the compound may inhibit STAT transcription factors, particularly STAT3, which plays a role in tumorigenesis and inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of oxadiazole derivatives:

StudyFindings
Umesha et al. (2009)Demonstrated antimicrobial properties against various bacterial strains .
PMC Article (2022)Reported anticancer effects on MCF-7 and HCT-116 cells with IC50 values indicating significant potency .
Recent Pharmacological StudyEvaluated the compound's effects on SLACK channels with promising results for neurological applications .

Comparative Analysis with Similar Compounds

This compound can be compared with other oxadiazole derivatives:

CompoundStructureBiological Activity
5-Methyl-1,3,4-oxadiazole-2-carboxylic acidMethyl group substitutionModerate antimicrobial activity
5-Phenyl-1,3,4-oxadiazole-2-carboxylic acidPhenyl group substitutionEnhanced anticancer properties

The unique cyclobutyl group in 5-cyclobutyl derivatives imparts distinct steric and electronic properties that can enhance interaction with biological targets compared to other derivatives.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

5-cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c10-7(11)6-9-8-5(12-6)4-2-1-3-4/h4H,1-3H2,(H,10,11)

InChI Key

BEPHAYVGFLVTPC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN=C(O2)C(=O)O

Origin of Product

United States

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